molecular formula C8H8FNO3 B8624995 2-Fluoro-3-methyl-4-nitroanisole CAS No. 1170991-78-2

2-Fluoro-3-methyl-4-nitroanisole

Cat. No.: B8624995
CAS No.: 1170991-78-2
M. Wt: 185.15 g/mol
InChI Key: SSOGWUPDIQNVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-methyl-4-nitroanisole is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzene, characterized by the presence of a fluorine atom, a methoxy group, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methyl-4-nitroanisole typically involves a multi-step processThe reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature and pressure, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methyl-4-nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-3-methyl-4-nitroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-4-nitroanisole involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules. The fluorine atom can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

  • 2-Fluoro-1-methoxy-4-nitrobenzene
  • 2-Fluoro-1-methoxy-3-nitrobenzene
  • 2-Fluoro-1-methyl-4-nitrobenzene

Comparison: 2-Fluoro-3-methyl-4-nitroanisole is unique due to the presence of both a methoxy and a methyl group, which can significantly influence its chemical properties and reactivity.

Properties

CAS No.

1170991-78-2

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

2-fluoro-1-methoxy-3-methyl-4-nitrobenzene

InChI

InChI=1S/C8H8FNO3/c1-5-6(10(11)12)3-4-7(13-2)8(5)9/h3-4H,1-2H3

InChI Key

SSOGWUPDIQNVGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethylzinc (67 ml of a 2M toluene) was slowly added to a mixture of 2-bromo-3-fluoro-4-methoxy-1-nitro-benzene (12.0 g) and palladium-(diphenylphosphinoferrocenyl)-dichloride-methylene dichloride complex (1.65 g) in dioxane (300 ml) at 40° C. The mixture was stirred at 55° C. during 2 hours. After cooling to room temperature, MeOH (80 ml) was slowly added followed by aqueous NH4Cl soln. The resulting mixture was extracted with ethyl acetate. The organic phase was washed with brine, dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure. The crude oil was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate, 9/1) to provide 2-fluoro-1-methoxy-3-methyl-4-nitro-benzene (10.5 g, 90% purity) as a light yellow solid used as such in Step 3. 1H NMR (CDCl3) δ ppm: 7.89 (1H, dd); 6.86 (1H, dd); 3.96 (3H, s); 2.53 (3H, d).
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